molecular formula C19H18ClN5O2 B2833852 6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380078-02-2

6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2833852
CAS No.: 2380078-02-2
M. Wt: 383.84
InChI Key: PGOVZERXTFDHPG-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrazole moiety, and an azetidinyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one
  • 6-(4-Bromophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one

Uniqueness

6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-12-9-17(21-23(12)2)19(27)24-10-15(11-24)25-18(26)8-7-16(22-25)13-3-5-14(20)6-4-13/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOVZERXTFDHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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